molecular formula C8H6N4O2 B1311489 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid CAS No. 890095-26-8

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

Cat. No.: B1311489
CAS No.: 890095-26-8
M. Wt: 190.16 g/mol
InChI Key: SXTXKDSUUOPOJA-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is a chemical compound with the molecular formula C8H6N4O2. It is a derivative of isonicotinic acid, featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with triazole derivatives under specific conditions. One common method involves the use of formylhydrazones as intermediates, which then undergo cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is unique due to its combination of the triazole ring and isonicotinic acid moiety, which imparts specific chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTXKDSUUOPOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429007
Record name 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-26-8
Record name 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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